URB937

Descripción general

Descripción

- URB937 es un inhibidor de la hidrolasa de amida de ácido graso (FAAH).

- Es activo por vía oral y está restringido periféricamente, lo que significa que no penetra la barrera hematoencefálica.

- This compound se dirige específicamente a FAAH, una enzima responsable de la degradación de los endocannabinoides.

- Al inhibir FAAH, this compound aumenta los niveles de anandamida, un endocannabinoide involucrado en la modulación del dolor y otros procesos fisiológicos .

Métodos De Preparación

- Se han desarrollado rutas sintéticas para URB937, pero los detalles específicos no están ampliamente disponibles en la literatura.

- Los métodos de producción industrial pueden implicar servicios de síntesis personalizados para proporcionar el compuesto de manera eficiente.

Análisis De Reacciones Químicas

- Es probable que URB937 se someta a diversas reacciones químicas debido a sus características estructurales.

- Las reacciones comunes incluyen la oxidación, la reducción y la sustitución.

- Los reactivos y las condiciones dependerían del tipo específico de reacción.

- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.

Aplicaciones Científicas De Investigación

- URB937 ha ganado atención en varias áreas de investigación:

Manejo del dolor: This compound suprime las respuestas al dolor en modelos animales.

Estudios del sistema endocannabinoide: Su efecto sobre los niveles de anandamida proporciona información sobre la señalización endocannabinoide.

Neurobiología y neuroprotección: El acceso restringido de this compound al cerebro lo convierte en un elemento valioso para estudiar los efectos periféricos sin interferencia central.

Lesión pulmonar inducida por radiación: This compound atenúa la lesión pulmonar y afecta las concentraciones de endocannabinoides.

Mecanismo De Acción

- URB937 inhibe FAAH, evitando la degradación de la anandamida.

- La anandamida luego interactúa con los receptores cannabinoides (CB1 y CB2) para modular el dolor, la inflamación y otros procesos.

- Los objetivos moleculares incluyen FAAH y el sistema endocannabinoide.

Comparación Con Compuestos Similares

- La singularidad de URB937 radica en su selectividad periférica y su incapacidad para cruzar la barrera hematoencefálica.

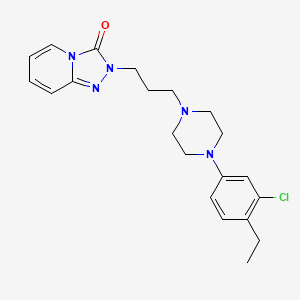

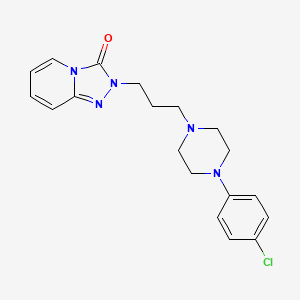

- Compuestos similares incluyen otros inhibidores de FAAH como PF-04457845 y JNJ-1661010.

Propiedades

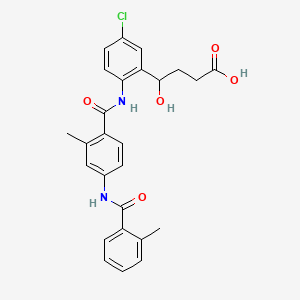

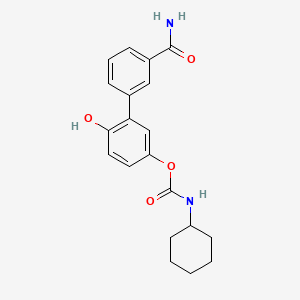

IUPAC Name |

[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

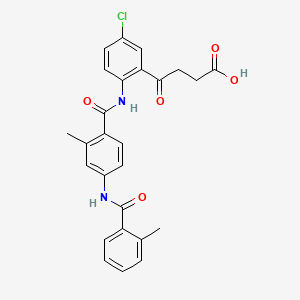

C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018151 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357160-72-5 | |

| Record name | URB937 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B584639.png)

![2H-[1,4]Dioxepino[2,3-C]pyridine](/img/structure/B584650.png)